molecular formula C10H11N5O2 B11268679 2-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide

2-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B11268679
M. Wt: 233.23 g/mol
InChI Key: HCTUVGYKSMWURN-UHFFFAOYSA-N
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Description

2-METHOXY-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE is a synthetic organic compound that features a methoxy group, a tetrazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Coupling with Methoxyphenyl Acetamide: The tetrazole derivative is then coupled with 2-methoxyphenyl acetamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

2-METHOXY-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-METHOXY-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways by binding to active sites or allosteric sites on target proteins, thereby influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2-METHOXY-N-[3-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]ACETAMIDE: Similar structure but with a triazole ring instead of a tetrazole ring.

    2-METHOXY-N-[3-(1H-IMIDAZOL-1-YL)PHENYL]ACETAMIDE: Similar structure but with an imidazole ring instead of a tetrazole ring.

Uniqueness

2-METHOXY-N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE is unique due to the presence of the tetrazole ring, which can confer distinct chemical and biological properties compared to its analogs. The tetrazole ring can enhance the compound’s stability, binding affinity, and specificity towards certain biological targets.

Properties

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

2-methoxy-N-[3-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C10H11N5O2/c1-17-6-10(16)12-8-3-2-4-9(5-8)15-7-11-13-14-15/h2-5,7H,6H2,1H3,(H,12,16)

InChI Key

HCTUVGYKSMWURN-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=CC(=CC=C1)N2C=NN=N2

Origin of Product

United States

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